2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: [1,2,4]triazolo[4,3-a]pyrazine , is a heterocyclic compound with an intriguing structure. It combines a pyrazine ring with a triazolo ring system, making it a unique and potentially valuable molecule.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable method involves the cyclization of appropriate precursors. For instance, a one-pot reaction of dibenzoylacetylene with suitable reagents can yield the desired [1,2,4]triazolo[4,3-a]pyrazine scaffold . Further elaboration of this core structure leads to the formation of our target compound.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Researchers have explored various catalysts, solvents, and temperatures to optimize the yield and purity of the product.
Industrial Production::
Chemical Reactions Analysis
Reactivity:: 2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can participate in diverse chemical reactions due to its unique ring system. These reactions include oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce functional groups.
Substitution: Nucleophilic substitution reactions can modify the pyridine or triazolo rings.
Cyclization: Intramolecular cyclizations can lead to fused ring systems.
Major Products:: The specific products depend on the reaction conditions and substituents present. Researchers have synthesized derivatives with diverse functional groups for further exploration.
Scientific Research Applications
Chemistry::
Drug Discovery: The compound’s unique structure makes it an interesting scaffold for designing novel drugs.
Materials Science: Its heterocyclic nature could find applications in materials and organic electronics.
Anticancer Potential: Some derivatives exhibit antiproliferative activities against cancer cell lines.
Molecular Targets: Investigating its interactions with cellular proteins (e.g., c-Met and VEGFR-2) is crucial.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Exploration in crop protection.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
While 2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is relatively unique, it shares features with related compounds:
Thieno[3,2-e]triazolo[4,3-c]pyrimidine: Antiproliferative activity against tumor cell lines.
Pyrido[3’,2’4,5]thieno-[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine:
Properties
Molecular Formula |
C15H11N5S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C15H11N5S/c1-4-10-11(5-1)21-15-12(10)14-18-13(19-20(14)8-17-15)9-3-2-6-16-7-9/h2-3,6-8H,1,4-5H2 |
InChI Key |
ZTVKIQPMPPYILW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CN=CC=C5 |
Origin of Product |
United States |
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